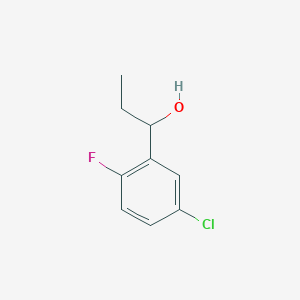
4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an aminomethyl group and a phenyl-ethyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the reductive amination of 1-(1-phenyl-ethyl)-piperidin-4-one with formaldehyde and ammonia. The reaction is usually carried out under mild conditions using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Applications De Recherche Scientifique
4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenyl-ethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Phenyl-ethyl)-piperidin-4-one: A precursor in the synthesis of 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine.
4-Aminomethyl-piperidine: Lacks the phenyl-ethyl group but shares the aminomethyl-piperidine core structure.
1-Phenyl-ethylamine: Contains the phenyl-ethyl group but lacks the piperidine ring.
Uniqueness
This compound is unique due to the combination of its aminomethyl and phenyl-ethyl groups attached to a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C14H23N3 |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
4-(aminomethyl)-1-(1-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H23N3/c1-12(13-5-3-2-4-6-13)17-9-7-14(16,11-15)8-10-17/h2-6,12H,7-11,15-16H2,1H3 |
Clé InChI |
RFTUSYLPPWZUBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCC(CC2)(CN)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-phenylpiperazine](/img/structure/B8516055.png)
![Phenyl[2-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-benzimidazol-5-yl]methanone](/img/structure/B8516061.png)




![2,3-Dibromo-N-[(3,4-dichlorophenyl)carbamoyl]propanamide](/img/structure/B8516096.png)





